molecular formula C5H3BrN4O B1496474 8-Bromohypoxanthine CAS No. 56046-36-7

8-Bromohypoxanthine

Cat. No. B1496474
CAS RN: 56046-36-7
M. Wt: 215.01 g/mol
InChI Key: IZBNLPSFAGAYBD-UHFFFAOYSA-N
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Description

8-Bromohypoxanthine is a chemical compound with the molecular formula C5H3BrN4O . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 8-Bromohypoxanthine consists of 5 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 4 nitrogen atoms, and 1 oxygen atom . The average mass is 215.008 Da and the monoisotopic mass is 213.949020 Da .

Scientific Research Applications

Synthesis and Physical-Chemical Properties

8-Bromohypoxanthine and its derivatives play a significant role in pharmaceutical science, particularly in the development of new drugs. A study by Ivanchenko (2018) focused on the synthesis of 8-bromo-3-methyl-7-α-methylbenzylxanthine derivatives and the investigation of their physical and chemical properties. This research highlights the potential of 8-Bromohypoxanthine derivatives in creating new drugs with various effects (Ivanchenko, 2018).

Crystal and Molecular Structure Analysis

Sakore and Sobell (1969) examined a hydrogen-bonded complex containing adenine and hypoxanthine derivatives, including 9-ethyl-8-bromoadenine and 9-ethyl-8-bromohypoxanthine. Their research contributes to understanding the molecular interactions of these compounds, which is critical in drug design and biochemical studies (Sakore & Sobell, 1969).

Biological Properties and Potential Therapeutic Applications

The synthesis and study of the biological properties of 8-R-thioderivatives of 1-benzyltheobromine, as researched by Ivanchenko et al. (2018), indicate the wide application of xanthine derivatives in medicine, including for diseases like asthma, bronchitis, and chronic obstructive pulmonary disease. This study underscores the importance of 8-Bromohypoxanthine in developing medical treatments (Ivanchenko et al., 2018).

Enzymatic Interaction Studies

Hille and Stewart (1984) explored the interaction of xanthine oxidase with 8-bromoxanthine, providing insights into the nature of purines' interaction with enzyme active sites. This research is crucial for understanding biochemical pathways and could influence the development of enzyme-targeted drugs (Hille & Stewart, 1984).

Antimicrobial and Antifungal Applications

The study of 8-amino-7-(2-hydroxy-2-phenylethyl)-3-methylxanthines by Romanenko et al. (2016) demonstrates the potential antimicrobial and antifungal applications of 8-Bromohypoxanthine derivatives. Their research provides a basis for developing new antimicrobial and antiviral agents (Romanenko et al., 2016).

Safety and Hazards

When handling 8-Bromohypoxanthine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

8-bromo-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4O/c6-5-9-2-3(10-5)7-1-8-4(2)11/h1H,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBNLPSFAGAYBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)NC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394637
Record name 8-BROMOHYPOXANTHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56046-36-7
Record name NSC112525
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112525
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-BROMOHYPOXANTHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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